二氨基二苯并-18-冠-6

描述

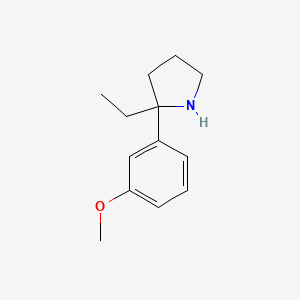

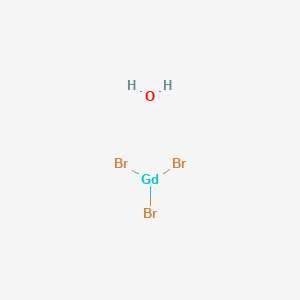

Diaminodibenzo-18-crown-6 is a type of crown ether. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups . This compound is used as a phase-transfer catalyst in monoazaporphyrin syntheses and as an agent for ion transfer across membranes . It is also used as a raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Synthesis Analysis

A novel compound, DPyDB-CN-18C6, was synthesized by linking a pyrene moiety to each phenyl group of dibenzo-18-crown-6-ether through –HC N– bonds . The synthesis of polycyclic crown ethers dibenzo-18-crown-6 and dibenzo-24-crown-8 and their dinitro and diamino derivatives have been studied .Molecular Structure Analysis

The molecular structure of Diaminodibenzo-18-crown-6 was characterized by FTIR, 1 H-NMR, 13 C-NMR, TGA, and DSC techniques . The quantitative 13 C-NMR analysis revealed the presence of two position isomers . The electronic structure of the DPyDB-CN-18C6 molecule was characterized by UV-vis and fluorescence spectroscopies in four solvents with different polarities .Chemical Reactions Analysis

The complex formation between Cu2+, Zn2+, Tl+ and Cd2+ metal cations with macrocyclic ligand, dibenzo-18-crown-6 (DB18C6) was studied in dimethylsulfoxide . The synthesis of regio-isomers of diaminodibenzo-18-crown-6 and diamino-dibenzo-24-crown-8 from the presynthesized starting compounds: dibenzocrown ethers and dinitrocrown ethers was also performed .Physical And Chemical Properties Analysis

The physical and chemical properties of Diaminodibenzo-18-crown-6 include a melting point of 159-163 °C . The viscosity of the polymer solutions in the presence of K+ or Rb+ salts resembled that of typical polyelectrolytes, with reduced viscosities strongly enhanced at low concentrations .科学研究应用

化学合成和冠醚改性

二氨基二苯并-18-冠-6 已用于各种化学合成工艺中。例如,它与单氯乙酸酐反应生成 4,5'-双(氯乙酰氨基)二苯并-18-冠-6 和 4,5'-双(甘氨酸盐酸盐)二苯并-18-冠-6。这些产品已被探索用于各种化学工艺中的潜在应用 (Popova & Podgornaya, 1989)。此外,已经合成了二氨基二苯并-18-冠-6 的衍生物,包括偶氮染料和硅氧烷-冠醚聚酰胺。这些衍生物表现出独特的物理化学性质和在纺织和聚合物科学中的潜在应用 (Pandya & Agrawal, 2002), (Ardeleanu et al., 1997)。

与金属离子的相互作用

二氨基二苯并-18-冠-6 已显示出与金属离子的显着相互作用。研究表明,该化合物可用于吸附铀离子和与铑(II)羧酸盐络合。这些相互作用对于了解其在核化学和催化中的潜在应用至关重要 (An, 1988), (Guseva & Karimova, 2008)。

先进材料应用

研究还探索了将二氨基二苯并-18-冠-6 集成到先进材料中。例如,研究已经检查了含有二苯并-18-冠-6 部分的聚酰胺的合成及其与碱金属离子的络合形成能力。这些材料表现出独特的特性,这些特性在开发具有特定离子交换或吸收特性的新聚合物中可能很有价值 (Jin, Lee, & Kim, 1984)。

制药和医疗应用

在制药和医疗领域,二氨基二苯并-18-冠-6 的衍生物已被合成并评估其抗惊厥活性。这项研究表明了冠醚在开发新的治疗剂中的潜力 (Ivanov, Polishchuk, Karaseva, & Ivanova, 1987)。

作用机制

安全和危害

未来方向

New polyamides containing dibenzo-18-crown-6 moieties and alkylene units in the main chain were prepared. The viscosity of their solutions in the presence of various alkali metal cations and counter anions was investigated . This research could lead to the development of new materials with unique properties.

属性

IUPAC Name |

2,9,12,15,18,21-hexaoxatricyclo[20.4.0.03,8]hexacosa-1(26),3,5,7,22,24-hexaene-10,10-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O6/c21-20(22)15-25-12-11-23-9-10-24-13-14-26-16-5-1-2-6-17(16)27-18-7-3-4-8-19(18)28-20/h1-8H,9-15,21-22H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLUXXJQSBVDVOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOC2=CC=CC=C2OC3=CC=CC=C3OC(COCCO1)(N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diaminodibenzo-18-crown-6 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{4-(Benzyloxy)-2-[(4-fluorobenzyl)oxy]phenyl}-3-(4-methylphenyl)prop-2-en-1-one](/img/structure/B3041453.png)

![1-Chloro-8-nitro-10-phenyl[1,2,4]triazino[4,5-a]indole hydrochloride](/img/structure/B3041456.png)

![N1-{2-methyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-chloroacetamide](/img/structure/B3041457.png)

![2-[(2-{2-Methyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]anilino}-2-oxoethyl)thio]pyridinium-1-olate](/img/structure/B3041458.png)

![3-(3,5-dichlorophenyl)-5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-4H-1,2,4-triazol-4-amine](/img/structure/B3041465.png)

![2-Amino-4-chloro-4,5-dihydronaphtho[1,2-d][1,3]thiazol-5-one hydrochloride](/img/structure/B3041468.png)

![N1-[4-chloro-3-(trifluoromethyl)phenyl]-4-chloro-3-nitro-1-benzenesulphonamide](/img/structure/B3041469.png)

![2-chloro-N-{3-[(2,5-dimethylbenzyl)oxy]-6-methylpyridin-2-yl}acetamide](/img/structure/B3041472.png)